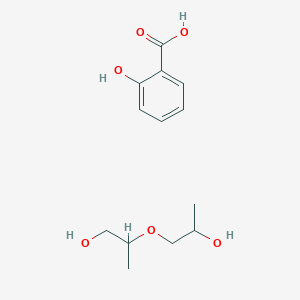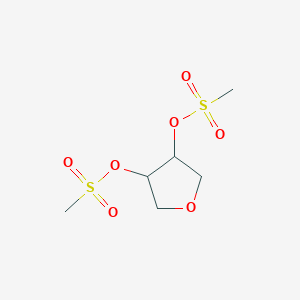
Oxolane-3,4-diyl dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxolane-3,4-diyl dimethanesulfonate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These are cyclic ethers with a five-membered ring containing one oxygen atom. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxolane-3,4-diyl dimethanesulfonate typically involves the reaction of oxolane-3,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which then cyclizes to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
Oxolane-3,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3,4-dione derivatives.
Reduction: Reduction reactions can convert it into oxolane-3,4-diol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are commonly employed.
Major Products
The major products formed from these reactions include oxolane-3,4-dione, oxolane-3,4-diol, and various substituted oxolane derivatives depending on the nucleophile used .
科学研究应用
Oxolane-3,4-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which oxolane-3,4-diyl dimethanesulfonate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the modification of biomolecules, which can result in changes in their activity or function. The specific pathways involved depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
Oxolane-3,4-diol: A precursor in the synthesis of oxolane-3,4-diyl dimethanesulfonate.
Oxolane-3,4-dione: An oxidation product of this compound.
1,3-Dioxolane: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the ability to undergo a wide range of chemical transformations. This makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
59676-26-5 |
|---|---|
分子式 |
C6H12O7S2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
(4-methylsulfonyloxyoxolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H12O7S2/c1-14(7,8)12-5-3-11-4-6(5)13-15(2,9)10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
BXOTVHIXLFYZMN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1COCC1OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


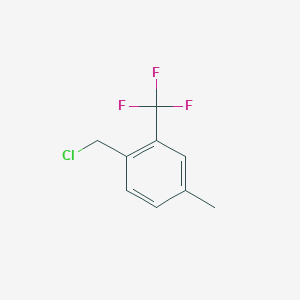
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

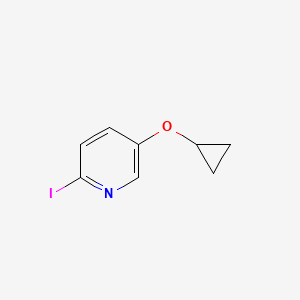
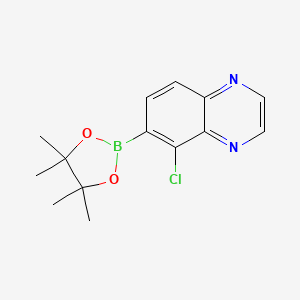
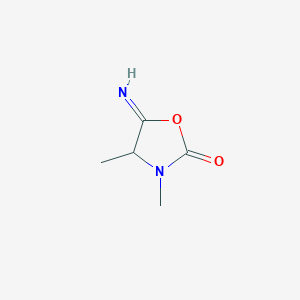
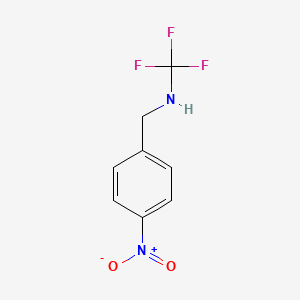
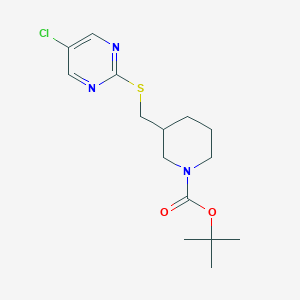
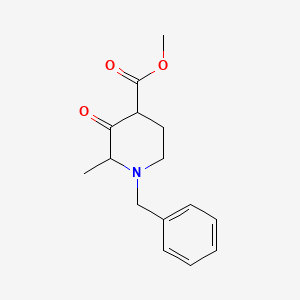
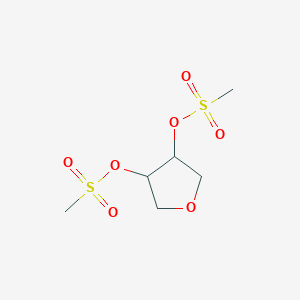
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

